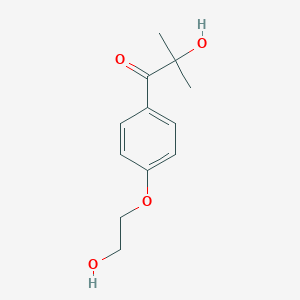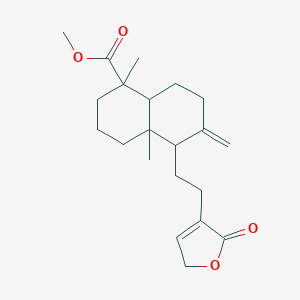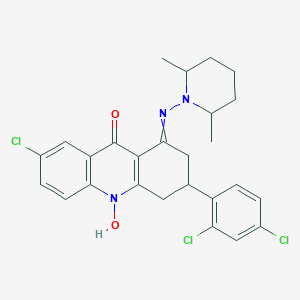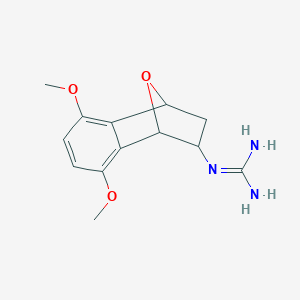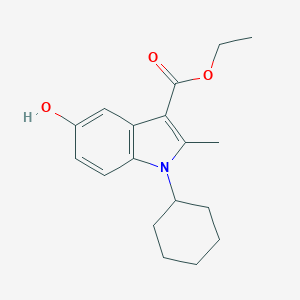
Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Overview
Description
Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound features a cyclohexyl group, a hydroxy group, and an ethyl ester, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is 5-lipoxygenase (5-LO) . 5-LO is an enzyme that plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic reactions .
Mode of Action
This compound acts as an inhibitor of 5-LO . By binding to the active site of the enzyme, it prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation and allergic responses .
Biochemical Pathways
The compound affects the leukotriene biosynthesis pathway . By inhibiting 5-LO, it prevents the formation of leukotrienes from arachidonic acid . This results in a decrease in the levels of these pro-inflammatory mediators, leading to reduced inflammation and allergic reactions .
Pharmacokinetics
Like other indole derivatives, it is expected to have good bioavailability and to be metabolized by the liver
Result of Action
The inhibition of 5-LO by this compound leads to a reduction in the production of leukotrienes . This results in decreased inflammation and allergic reactions, as leukotrienes are potent mediators of these processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which may influence its binding to 5-LO . Additionally, the presence of other substances that bind to 5-LO could potentially affect the compound’s efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring
Hydroxy Group Introduction: The hydroxy group can be introduced via selective hydroxylation of the indole ring using reagents like osmium tetroxide or potassium permanganate.
Esterification: The carboxylic acid group on the indole ring can be esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production typically involves large-scale Fischer indole synthesis followed by functional group modifications. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Chemistry
Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with various enzymes and receptors. Its indole core is similar to that of tryptophan, an essential amino acid, making it a useful tool in studying protein-ligand interactions.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Similar structure but lacks the cyclohexyl group.
Methyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.
1-Cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid: Similar structure but lacks the ester group.
Uniqueness
This compound is unique due to the presence of both the cyclohexyl group and the ethyl ester. These groups enhance its lipophilicity and reactivity, making it more versatile in chemical synthesis and biological applications compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 1-cyclohexyl-5-hydroxy-2-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-22-18(21)17-12(2)19(13-7-5-4-6-8-13)16-10-9-14(20)11-15(16)17/h9-11,13,20H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEMQLWMAUFGHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3CCCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347875 | |
| Record name | Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101782-20-1 | |
| Record name | Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4H-Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)



![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)
